![molecular formula C18H23N5O3S2 B2618208 Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 887225-67-4](/img/structure/B2618208.png)
Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Compounds with piperazine-1-carboxylate structures have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For instance, novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing different linkers showed considerable activity against drug-sensitive and resistant MTB strains, highlighting their potential as scaffolds for developing new antituberculosis drugs (Lv et al., 2017).
Antioxidant Activity
The synthesis of compounds containing ethyl piperazine-1-carboxylate derivatives has been reported, where some derivatives exhibited remarkable antioxidant activity, potentially offering therapeutic benefits against oxidative stress-related diseases (Zaki et al., 2017).
Anticancer Activity
Research has explored the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, indicating some compounds' potential as anticancer agents. This research is crucial for developing new therapeutic agents for cancer treatment (Mallesha et al., 2012).
Design and Synthesis for Specific Inhibitory Activity
The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been investigated for their in vitro activity against specific bacterial enzymes, demonstrating the potential for targeting bacterial mechanisms for therapeutic applications (Jeankumar et al., 2013).
Synthesis for Antimicrobial Agents
Studies on the synthesis of thiazolidinone derivatives and their evaluation as antimicrobial agents reveal the importance of structural modifications in enhancing antimicrobial efficacy. This research contributes to the ongoing search for new antimicrobial compounds to combat resistant bacterial strains (Patel et al., 2012).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
ethyl 4-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S2/c1-4-26-18(25)23-9-7-22(8-10-23)16(24)11-27-15-6-5-14(20-21-15)17-12(2)19-13(3)28-17/h5-6H,4,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOZZBKXEQYHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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